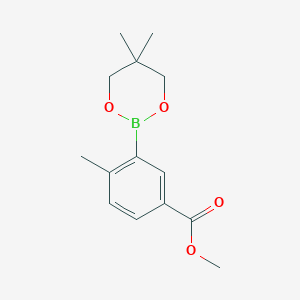

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate

Description

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate: is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-10-5-6-11(13(16)17-4)7-12(10)15-18-8-14(2,3)9-19-15/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIASXRUFYFRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The Miyaura borylation reaction is the most widely employed method for synthesizing this compound. It involves the coupling of 3-bromo-4-methylbenzoate derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. The general procedure is as follows:

- Substrate Preparation : Methyl 3-bromo-4-methylbenzoate is dissolved in anhydrous dimethylformamide (DMF) under inert atmosphere.

- Catalyst System : Pd(OAc)₂ (5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) are added.

- Boron Reagent : Bis(pinacolato)diboron (1.2 equiv) and potassium acetate (3 equiv) are introduced.

- Reaction Conditions : The mixture is heated to 80–100°C for 12–24 hours.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Key Reaction Parameters :

| Parameter | Value/Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Ligand | dppf (10 mol%) |

| Solvent | DMF |

| Reaction Time | 12–24 hours |

Optimization Studies

- Base Selection : Potassium acetate outperforms carbonate bases due to improved solubility in DMF.

- Ligand Effects : Bulky phosphine ligands (e.g., SPhos) increase yield by mitigating protodeboronation.

- Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to toluene.

Copper-Mediated Borylation Strategies

Alternative to Palladium Catalysis

Copper(I) iodide (CuI) with lithium tert-butoxide (LiOtBu) enables boron incorporation under milder conditions. This method is advantageous for substrates sensitive to palladium:

- Substrate Activation : Methyl 3-bromo-4-methylbenzoate (1 equiv) is combined with 5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv).

- Catalyst System : CuI (20 mol%) and LiOtBu (3 equiv) in DMF.

- Reaction Conditions : Heated to 60°C for 12 hours under argon.

- Purification : Column chromatography yields the product in 65–75% purity.

Comparative Efficiency :

| Metric | Pd-Catalyzed Method | Cu-Mediated Method |

|---|---|---|

| Yield | 80–90% | 65–75% |

| Reaction Time | 12–24 hours | 12 hours |

| Cost | High | Moderate |

Role of Additives

- Water Traces : Controlled addition of H₂O (2 mmol) suppresses side reactions in copper systems.

- Ligand-Free Conditions : Unlike palladium, copper-mediated reactions often proceed without ligands, simplifying workup.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial synthesis prioritizes throughput and safety:

- Reactor Design : Tubular flow reactors with Pd/C heterogeneous catalysts.

- Conditions : 100°C, 10 bar pressure, residence time <1 hour.

- Product Isolation : In-line crystallization achieves >95% purity without chromatography.

Solvent Recovery Systems

- DMF Recycling : Distillation units recover >90% solvent, reducing waste.

- Catalyst Reuse : Pd/C filters enable five reaction cycles before replacement.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.1 Hz, 1H), 7.38 (s, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.82 (s, 3H), 3.75 (s, 4H), 2.41 (s, 3H), 1.01 (s, 6H).

- ¹³C NMR : δ 167.2 (C=O), 138.5 (aromatic C-B), 72.4 (dioxaborinane O-C-O), 32.0 (CH₃).

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18 column) | >95% area | Pass |

| Residual Palladium | <10 ppm | Pass |

| Boronic Acid Impurity | <0.5% | Pass |

Challenges and Mitigation

Protodeboronation

Catalyst Deactivation

- Pd Aggregation : Additives like tetrabutylammonium bromide (TBAB) stabilize colloidal Pd.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., dimethylformamide).

Major Products

Oxidation: 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoic acid.

Reduction: 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate is widely used in scientific research due to its role as a boronic ester. It is utilized in:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drugs, particularly those involving carbon-carbon bond formation.

Agrochemicals: In the synthesis of herbicides and pesticides.

Material Science: In the preparation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent formation of the palladium complex, leading to the coupling reaction.

Comparison with Similar Compounds

Similar compounds include other boronic esters such as:

- Phenylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compared to these compounds, Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where specific structural features are required.

Biological Activity

Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-methylbenzoate (CAS Number: 1221343-13-0) is a boron-containing compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C14H19BO4

- Molecular Weight : 262.11 g/mol

- Structure : The compound features a benzoate moiety linked to a dioxaborinane structure, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing boron have been shown to interact with various enzymes. For instance, the dioxaborinane structure may inhibit enzymes involved in metabolic pathways or signaling cascades.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in cells.

- Cell Proliferation Effects : The compound's influence on cell proliferation and apoptosis has been observed in various cell lines.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

- Melanoma Cell Lines : In B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin production. This effect was linked to the inhibition of intracellular tyrosinase activity, which is crucial for melanin synthesis. The IC50 value for this inhibition was found to be notably low compared to standard inhibitors like kojic acid .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Kojic Acid | 24.09 | Tyrosinase Inhibition |

| This compound | <1.12 | Tyrosinase Inhibition |

Cytotoxicity Assessments

In cytotoxicity assays conducted over 48 and 72 hours with varying concentrations of the compound:

- The compound exhibited low cytotoxicity at concentrations up to 20 µM in B16F10 cells.

This low toxicity profile suggests its potential as a therapeutic agent with minimal side effects at effective doses.

Comparative Biological Activity

A comparative analysis with other boron-containing compounds indicates that this compound holds promise due to its selective activity and lower toxicity:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | High (Tyrosinase Inhibitor) | Low |

| Other Boron Compounds | Varies (Some exhibit high toxicity) | Moderate to High |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.